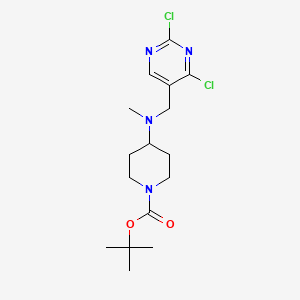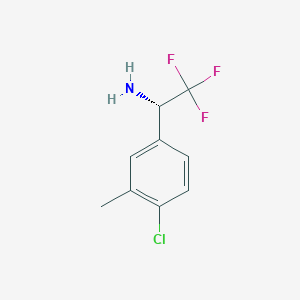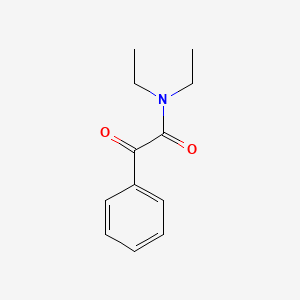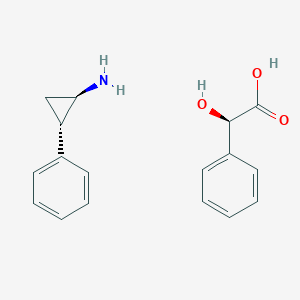
(1R,2S)-2-phenylcyclopropanamine (R)-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopropane ring substituted with a phenyl group and an amine group, along with a phenylacetate moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves several steps, starting from readily available precursors. One common method involves the cyclopropanation of styrene derivatives followed by amination and esterification reactions. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation step. The subsequent amination can be achieved using reagents like lithium diisopropylamide (LDA) or sodium amide, while esterification is typically carried out using acid chlorides or anhydrides in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being integrated into industrial practices .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters in the brain, thereby exerting antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-rel-2-Phenylcyclopropanamine Sulfate: Another chiral cyclopropanamine derivative with similar structural features.
Uniqueness
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate stands out due to its specific combination of functional groups and chiral centers, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research and industry .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-phenylacetic acid;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C8H8O3/c10-9-6-8(9)7-4-2-1-3-5-7;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8-9H,6,10H2;1-5,7,9H,(H,10,11)/t8-,9+;7-/m01/s1 |
Clave InChI |
YWUYZEXLHKNJQT-VQXSXSGDSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canónico |
C1C(C1N)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
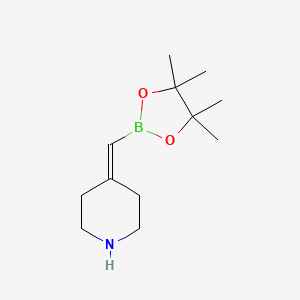
![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
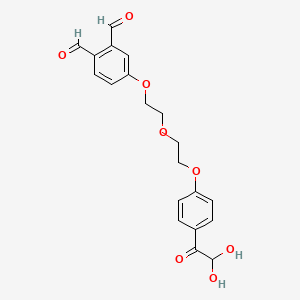
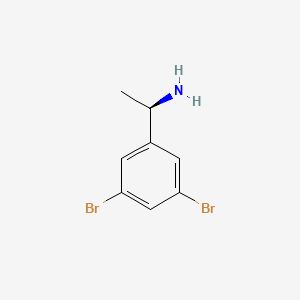
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)
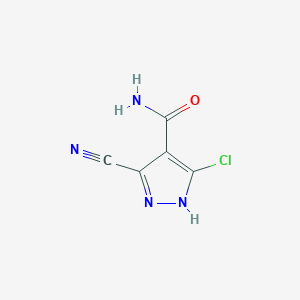
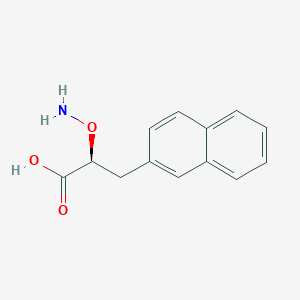
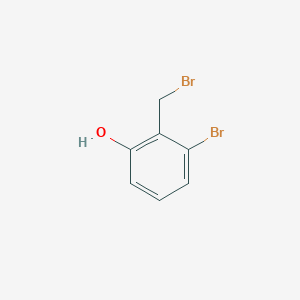
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
